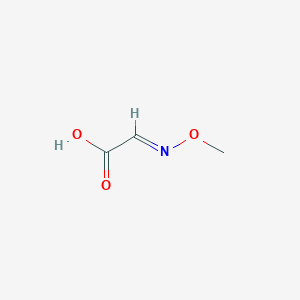
(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid, commonly referred to as Methionine sulfoximine (MSO), is an amino acid analog that has been widely used in scientific research. It was first synthesized in 1950 and since then, it has been used in various fields of study, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis from L-Aspartic Acid : A practical synthesis of a related compound, (2S, 3R)‐3‐amino‐2‐methylpentanoic acid, was achieved from L-aspartic acid through a series of steps including N-tosylation, anhydride formation, and reduction. This process resulted in a product with an enantiomeric excess of over 99% (Jefford & McNulty, 1994).
Generation of Penicillamine Derivatives : Research has been conducted on the synthesis of penicillamine derivatives from benzyl (1S,3S,6R)-6-(phenoxyacetylamino)penicillanate 1-oxide and allyl (1R,3S,6R)-6-phthalimidopenicillanate 1-oxide, indicating potential applications in pharmaceutical chemistry (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).
Biological and Medical Research
Molecular Imaging and Blood Clotting : A derivative of (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid, specifically NST732, has shown potential in molecular imaging and blood clotting, especially for monitoring antiapoptotic drug treatments. This compound was synthesized for positron emission tomography studies (Basuli et al., 2012).
Antimicrobial Activity : A study focused on the synthesis and characterization of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes, revealing their potential in biological activities such as antimicrobial and enzyme inhibition (Danish et al., 2021).
Food Science and Industry Applications
Food Mutagen Studies : Research on 2-Chloro-4-(methylthio)butanoic acid, a related compound, explored its role as a mutagen and gastric carcinogen in preserved fish, contributing to the understanding of food safety and health implications (Jolivette, Kende, & Anders, 1998).
Dairy Product Analysis : Studies on the production of volatile organic compounds like 3-methyl-butanoic acid in dairy products, such as cheese and milk, highlighted their potential as markers for microbial growth and food quality monitoring (Castada, Park, Harper, & Barringer, 2016), (Chen, Tang, Hu, Zhao, & Tang, 2018).
特性
IUPAC Name |
(2S)-3-methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-8(2)10(11(14)15)12-9(13)6-4-5-7-16-3/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCHLEACBNBJNI-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid | |
CAS RN |
1825160-93-7 |
Source


|
| Record name | (2S)-3-methyl-2-[5-(methylsulfanyl)pentanamido]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)

![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)



![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)